Bromine Cross-Coupling vs. Unsubstituted
The presence of a bromine atom at the 6-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the modular construction of diverse compound libraries. In contrast, the non-halogenated analog cyclindole (CAS 32211-97-5) lacks this functionality, limiting its utility as a diversifiable intermediate [1][2].
| Evidence Dimension | Functional Group for Cross-Coupling |
|---|---|
| Target Compound Data | Aryl-Br present at C6 position |
| Comparator Or Baseline | Cyclindole: C6 unsubstituted (H) |
| Quantified Difference | Presence of synthetically versatile C(sp2)-Br bond |
| Conditions | Structural analysis; established reactivity of aryl bromides in Pd-catalyzed cross-coupling |
Why This Matters
Procurement of this brominated intermediate enables efficient parallel synthesis and SAR exploration that is impossible with the non-halogenated parent scaffold.
- [1] PubChem. Compound Summary for CID 36082, Cyclindole. View Source
- [2] MeSH. cyclindole. U.S. National Library of Medicine. View Source
